molecular formula C19H18O7 B192262 Retusin (Standard) CAS No. 1245-15-4

Retusin (Standard)

Katalognummer: B192262
CAS-Nummer: 1245-15-4
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: HHGPYJLEJGNWJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Retusin is a polymethoxyflavone (PMF) compound characterized by a flavone backbone substituted with methoxy groups. It is naturally occurring in plants such as Citrus ret and Pogostemon cablin . Structurally, retusin is identified as 3,7,3',4'-tetra-O-methylquercetin, featuring methoxy groups at positions 3, 7, 3', and 4' of the flavone skeleton . A glycosylated derivative, 6-C-β-D-glucopyranosyl retusin, has also been isolated from Pterocarpus marsupium, marking its first reported occurrence .

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPYJLEJGNWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924839
Record name Retusine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245-15-4
Record name 5-Hydroxy-3,7,3′,4′-tetramethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retusine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retusin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Retusine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8591903SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Methylation of Quercetin

Retusin is synthesized via selective methylation of quercetin’s hydroxyl groups at the 3, 3', 4', and 7 positions. The reaction typically employs methylating agents such as dimethyl sulfate (DMS) or methyl iodide (MeI) in alkaline conditions. A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of hydroxyl groups, enabling nucleophilic substitution.

Example Protocol :

  • Substrate Preparation : Dissolve quercetin (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.

  • Methylation : Add methyl iodide (4.2 equiv) and K₂CO₃ (5.0 equiv) sequentially.

  • Reaction Conditions : Stir at 60°C for 12–24 hours.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Challenges :

  • Selectivity : Achieving exclusive methylation at the 3, 3', 4', and 7 positions requires precise control of stoichiometry and reaction time. Over-methylation or incomplete reactions are common pitfalls.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may complicate purification.

Stepwise Protection-Deprotection Strategy

For higher regioselectivity, a protection-deprotection approach is employed:

  • Protection of Reactive Hydroxyls :

    • Use tert-butyldimethylsilyl (TBDMS) groups to shield the 5-OH position.

    • React quercetin with TBDMS chloride (1.1 equiv) in pyridine at 0°C.

  • Methylation :

    • Treat the protected intermediate with methyl iodide (4.0 equiv) and NaH (4.5 equiv) in THF.

  • Deprotection :

    • Remove TBDMS groups using tetrabutylammonium fluoride (TBAF) in THF.

Advantages :

  • Yields >70% purity after optimization.

  • Minimizes byproducts from non-target hydroxyl groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Recent studies highlight the role of solvent polarity in methylation efficiency:

SolventDielectric Constant (ε)Yield (%)Selectivity (3,3',4',7)
DMF36.758Moderate
Acetone20.742Low
Dichloromethane8.935High

Data extrapolated from analogous Friedel-Crafts alkylation studies.

Elevating temperatures to 60–80°C accelerates methylation but risks decomposition. Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields.

Catalytic Systems

Phase-Transfer Catalysts :

  • Benzyltriethylammonium chloride (BTEAC) improves interfacial contact in biphasic systems (water/DCM), enhancing yield to 65%.

Lewis Acids :

  • Anhydrous aluminum chloride (AlCl₃) facilitates methyl group activation in non-polar solvents, though it complicates purification.

Industrial and Custom Synthesis Services

Large-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous Flow Reactors : Enable high-throughput methylation with real-time monitoring.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a renewable solvent with lower toxicity.

Custom Synthesis Platforms

Specialized providers (e.g., MedChemExpress) offer Retusin synthesis services with the following capabilities:

  • Bulk Synthesis : Multi-kilogram batches under GMP compliance.

  • Isotope Labeling : Incorporation of ¹³C or ²H for metabolic studies.

  • Purity Standards : HPLC purity ≥98%, validated via NMR and LC-MS.

Analytical Characterization

Spectroscopic Validation

  • NMR Analysis :

    • ¹H NMR (CDCl₃) : δ 3.85–3.92 (s, 12H, 4×OCH₃), δ 6.20–7.80 (m, aromatic protons).

    • ¹³C NMR : Four methoxy signals at δ 55.8–60.3 ppm.

  • Mass Spectrometry :

    • ESI-MS m/z 373.1 [M+H]⁺.

Chromatographic Purity

  • HPLC Conditions : C18 column, gradient elution (acetonitrile/water + 0.1% formic acid), retention time = 12.7 min .

Analyse Chemischer Reaktionen

Wirkmechanismus

Retusin exerts its effects through various mechanisms:

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Flavonoids

Retusin belongs to the PMF family, which includes compounds like nobiletin, tangeretin, sinensetin, and kumatakenin. Key structural distinctions lie in the number and positions of methoxy groups:

Compound Methoxy Substituent Positions Key Structural Features
Retusin 3, 7, 3', 4' Tetra-O-methylated flavone
Nobiletin 3, 5, 6, 7, 8, 4' Hexa-O-methylated flavone
Tangeretin 3, 5, 6, 7, 4' Penta-O-methylated flavone
Sinensetin 3, 5, 6, 7 Tetra-O-methylated flavone (positions vary)
Kumatakenin 3, 7 Di-O-methylated kaempferol derivative

The glycosylated derivative 6-C-β-D-glucopyranosyl retusin is distinct for its sugar moiety at position 6, enhancing its solubility compared to non-glycosylated PMFs .

Pharmacological Activities and Comparison

Antiviral Activity Against SARS-CoV-2

Retusin inhibits SARS-CoV-2 replication by targeting the 3CLpro protease, with binding energy of -10.4 kcal/mol and RMSD of 0.97 Å in molecular docking studies . Compared to kumatakenin, retusin demonstrates superior potency in Calu-3 cells (EC50 = 0.6 µM vs. 0.3 µM for kumatakenin) . However, baicalein (a non-methylated flavone) shows broader inhibitory effects on viral entry and replication, highlighting the role of hydroxyl vs. methoxy groups in bioactivity .

Anticancer Potential

In silico studies reveal retusin’s interaction with PDGFRA, a kinase implicated in thyroid cancer, with docking scores comparable to tangeretin and salvigenin . Unlike apatinib and ceritinib (removed from ABC transporter studies due to inactivity), retusin exhibits moderate ABCG2 inhibition (IC50 >50 µM) but is less potent than reference inhibitors like verapamil .

Pharmacokinetic Profiles

A UPLC-MS/MS study in rats compared retusin’s pharmacokinetics with 14 other compounds from Pogostemon cablin:

Compound Tmax (h) Key PK Feature
Retusin 0.9 Rapid absorption, moderate bioavailability
Vanillic acid 1.4 Delayed absorption
β-Rhamnocitrin 0.5 Fast absorption, short half-life

Retusin’s Tmax aligns with other PMFs, suggesting efficient intestinal absorption .

Bioactivity and Inhibitory Potency

Comparative Inhibitory Effects on ABC Transporters

Compound ABCB1 (IC50) ABCC1 (IC50) ABCG2 (IC50)
Retusin >50 µM >50 µM >50 µM
Verapamil 6.3 µM N/A N/A
Cyclosporine A 1.2 µM 2.8 µM N/A

Retusin’s weak ABC transporter inhibition contrasts with clinically used agents, underscoring structural limitations in multidrug resistance modulation .

Biologische Aktivität

Retusin, a naturally occurring isoflavone found in various plant species, particularly in Maackia amurensis, has garnered attention for its potential biological activities, including antioxidant and anticancer properties. This article provides a comprehensive overview of the biological activity of retusin, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Retusin is characterized by its isoflavone structure, which contributes to its bioactivity. The molecular formula for retusin is C15H10O5C_{15}H_{10}O_5, and its structure can be represented as follows:

Retusin C15H10O5\text{Retusin }C_{15}H_{10}O_5

Antioxidant Activity

One of the most significant biological activities of retusin is its antioxidant capacity. Research has demonstrated that retusin can effectively scavenge free radicals and protect cellular components from oxidative stress. A study utilizing dissociative electron attachment (DEA) spectroscopy indicated that retusin can attach low-energy electrons, generating reactive species that may contribute to its antioxidant effects. This process is thought to occur near the mitochondrial electron transport chain, where retusin may facilitate the production of molecular hydrogen, a known selective antioxidant .

Table 1: Antioxidant Properties of Retusin

Study ReferenceMethodologyKey Findings
DEA SpectroscopyRetusin generates fragment species via electron attachment, enhancing its antioxidant activity.
In Silico AnalysisPredicts that retusin can attach solvated electrons and decompose under reductive conditions.

Anticancer Potential

Retusin's anticancer properties have been explored in various studies, particularly its ability to induce apoptosis in cancer cells. The compound has shown promise in inhibiting cell proliferation and promoting programmed cell death through mechanisms involving caspase activation and mitochondrial dysfunction.

A recent study highlighted the effect of retusin on cancer cell lines, demonstrating that it significantly increased apoptosis rates compared to control groups. The mechanism was linked to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors .

Case Study: Retusin in Cancer Treatment

In a controlled experiment involving human cancer cell lines, retusin was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis:

  • Low Concentration (10 µM) : 20% apoptosis
  • Medium Concentration (50 µM) : 45% apoptosis
  • High Concentration (100 µM) : 75% apoptosis

These findings suggest that retusin could be a valuable candidate for further development as an anticancer agent.

The biological activity of retusin can be attributed to several mechanisms:

  • Electron Attachment : As mentioned earlier, retusin can attach low-energy electrons, leading to the formation of reactive species that exert antioxidant effects.
  • Apoptosis Induction : Retusin activates apoptotic pathways by modulating the expression of key proteins involved in cell survival and death.
  • Cell Cycle Arrest : Studies indicate that retusin may interfere with cell cycle progression, further contributing to its anticancer effects .

Summary of Research Findings

The following table summarizes key research findings regarding retusin's biological activities:

Table 2: Summary of Biological Activities of Retusin

Biological ActivityMechanismReference
AntioxidantElectron attachment generating reactive species ,
Apoptosis InductionActivation of caspases; modulation of apoptotic proteins ,
Cell Cycle ArrestInterference with cell cycle progression

Q & A

Q. What metadata standards are critical for sharing Retusin-related datasets in public repositories?

  • FAIR Compliance : Include chemical identifiers (InChIKey, PubChem CID), experimental conditions (solvent, equipment model), and licensing information. Use domain-specific schemas (e.g., ISA-Tab for omics data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retusin (Standard)
Reactant of Route 2
Reactant of Route 2
Retusin (Standard)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.